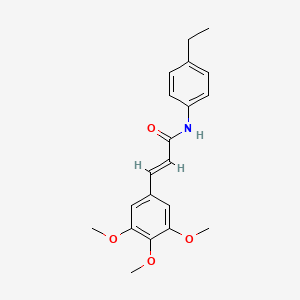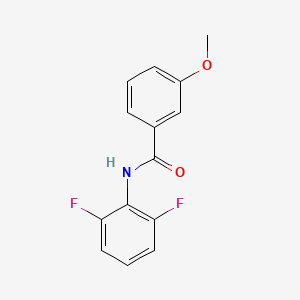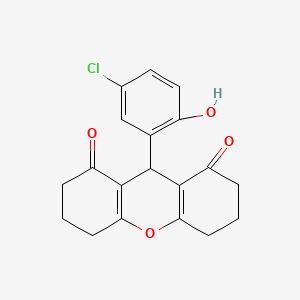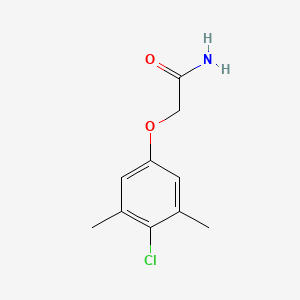
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ET-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. ET-1 is a synthetic analog of the naturally occurring compound, endothelin-1, which is a potent vasoconstrictor and plays a key role in the regulation of blood pressure and cardiovascular function. In
科学的研究の応用
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular physiology and pharmacology. N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have potent vasoconstrictive effects on various blood vessels, including those in the heart, lungs, and kidneys. This makes it a valuable tool for studying the mechanisms of blood pressure regulation and the pathophysiology of cardiovascular diseases such as hypertension and heart failure.
作用機序
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by binding to and activating endothelin receptors, which are G protein-coupled receptors located on the surface of various cells in the body. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in vasoconstriction and other physiological effects.
Biochemical and Physiological Effects
In addition to its vasoconstrictive effects, N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. These include the activation of inflammatory pathways, the stimulation of cell proliferation and migration, and the modulation of ion channels and neurotransmitter release. These effects make N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide a valuable tool for studying a wide range of biological processes and disease states.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its potency and selectivity for endothelin receptors. This allows for precise control over the physiological effects of the compound and enables researchers to study specific aspects of cardiovascular physiology and pathophysiology. However, one limitation of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity at high doses, which can lead to adverse effects such as hypertension and organ damage.
将来の方向性
There are several potential future directions for research on N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of novel drugs that target endothelin receptors for the treatment of cardiovascular diseases. Another area of research is the exploration of the role of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other physiological processes, such as inflammation and cancer progression. Additionally, the development of new methods for synthesizing and delivering N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could lead to improved experimental techniques and applications.
合成法
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenyl magnesium bromide with 3,4,5-trimethoxybenzaldehyde, followed by the addition of acryloyl chloride and subsequent purification steps. The synthesis of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been well-established and can be performed with high yield and purity.
特性
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-14-6-9-16(10-7-14)21-19(22)11-8-15-12-17(23-2)20(25-4)18(13-15)24-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKGYFUQRWFKDS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)


![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)


![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)